molecular formula C32H38O20 B1246247 Calabricoside A

Calabricoside A

Cat. No. B1246247
M. Wt: 742.6 g/mol
InChI Key: PIVQUVFXPIBUOI-YTWWQYEOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calabricoside A is a quercetin O-glucoside in which a alpha-L-rhamnopyranosyl-(1->2)-alpha-L-arabinopyranosyl and a beta-D-glucopyranosyl residue is attached respectively via a glycosidic linkage at positions 3 and 7 of quercetin. It is isolated from the aerial parts of Putoria calabrica and exhibits radical scavenging activity. It has a role as a metabolite and a radical scavenger. It is a beta-D-glucoside and a quercetin O-glucoside.

Scientific Research Applications

Synthesis and Antioxidant Activity

Calabricoside A, identified as Quercetin 3-O-[alpha-L-rhamnopyranosyl-(1-->2)-alpha-L-arabinopyranoside]-7-O-beta-D-glucopyranoside, has been synthesized for research purposes. This synthesis was a significant achievement as Calabricoside A, isolated from Putoria calabrica, demonstrates strong radical scavenging activity, indicative of potent antioxidant properties (Du, Wei, & Linhardt, 2003). Additionally, Calabricoside A has been isolated directly from Putoria calabrica and evaluated for its radical scavenging activities, showcasing its potential as an antioxidant agent (Çalış et al., 2001).

Nanotechnology and Drug Delivery

In the realm of nanotechnology, research has focused on using nanocrystalline cellulose (NCC) as a drug delivery excipient. While this study does not directly involve Calabricoside A, it exemplifies the types of nanotechnology-based approaches that could potentially be applied to the delivery of compounds like Calabricoside A (Jackson et al., 2011).

Biological Research and Applications

In broader biological research, Calabricoside A's properties might be relevant in studies of oxidative damage and nitric oxide inhibition. For instance, studies on Hypericum calabricum Sprengel have shown activities against oxidative radicals and potential anti-inflammatory effects, which are areas that could intersect with the properties of Calabricoside A (Statti et al., 2011).

properties

Product Name

Calabricoside A

Molecular Formula

C32H38O20

Molecular Weight

742.6 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C32H38O20/c1-9-19(38)23(42)25(44)30(47-9)52-29-20(39)15(37)8-46-32(29)51-28-22(41)18-14(36)5-11(48-31-26(45)24(43)21(40)17(7-33)50-31)6-16(18)49-27(28)10-2-3-12(34)13(35)4-10/h2-6,9,15,17,19-21,23-26,29-40,42-45H,7-8H2,1H3/t9-,15-,17+,19-,20-,21+,23+,24-,25+,26+,29+,30-,31+,32-/m0/s1

InChI Key

PIVQUVFXPIBUOI-YTWWQYEOSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O

synonyms

calabricoside A
quercetin-3-O-(alpha-L-rhamnopyranosyl-(1-2)-alpha-L-arabinopyranoside)-7-O-beta-D-glucopyranoside

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.